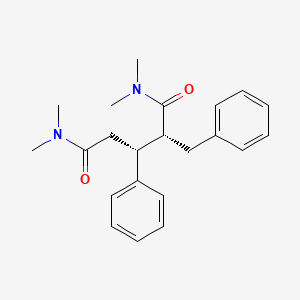
2-Methyl-6-(4-methylphenyl)-3-phenylamino-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(4-methylphenyl)-3-phenylamino-pyridine, commonly referred to as MMPP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its five-membered ring structure. MMPP has been studied extensively for its unique biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
MMPP has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, and in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs). It has also been used in the synthesis of polymers, such as polyamides and polyesters. In addition, MMPP has been used in the synthesis of dyes, pigments, and other organic materials.
Wirkmechanismus
MMPP is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that regulate inflammation and pain. By inhibiting the activity of COX-2, MMPP is able to reduce inflammation and pain.
Biochemical and Physiological Effects
MMPP has been studied for its potential biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the production of prostaglandins, which can lead to a reduction in inflammation and pain. In addition, MMPP has been shown to reduce the production of cytokines, which are proteins that play a role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MMPP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a relatively safe compound and has few side effects. However, MMPP can be toxic in high doses, and it can produce a number of side effects, such as nausea, vomiting, and diarrhea.
Zukünftige Richtungen
MMPP has a wide range of potential applications in scientific research. It has been used in the synthesis of various organic compounds, and it has been studied for its potential biochemical and physiological effects. In the future, MMPP could be used in the development of new pharmaceuticals, such as NSAIDs, and it could be used in the development of new polymers and dyes. In addition, it could be used in the development of new treatments for inflammation and pain.
Synthesemethoden
MMPP can be synthesized in a number of ways, including the Mannich reaction and the Biginelli reaction. The Mannich reaction involves the condensation of an aldehyde, a primary amine, and a ketone to form a β-amino-ketone. The Biginelli reaction involves the condensation of an aldehyde, an acid, and a urea or thiourea to form a β-diketone. Both of these reactions can be used to synthesize MMPP.
Eigenschaften
IUPAC Name |
2-methyl-6-(4-methylphenyl)-N-phenylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-14-8-10-16(11-9-14)19-13-12-18(15(2)20-19)21-17-6-4-3-5-7-17/h3-13,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRWUWMJZSGYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-methylphenyl)-3-phenylamino-pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














